![molecular formula C22H33N5O5 B3393296 ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate CAS No. 2227197-41-1](/img/structure/B3393296.png)
ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H33N5O5 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.24816917 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- A piperazine ring.
- A pyridine moiety.
- A pyrrolidine derivative with a tert-butoxycarbonyl protecting group.
Biological Activity Overview
Research has indicated that derivatives of piperazine and pyrrolidine exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise primarily in anticancer applications.
Anticancer Activity
-
Mechanism of Action :
- The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Molecular docking studies suggest that it binds effectively to target proteins, disrupting their normal function and leading to apoptosis in cancer cells .
- In Vitro Studies :
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with specific structural features:
- Piperazine Ring : Essential for binding to biological targets.
- Pyrrolidine Substituent : Modifications on this moiety enhance potency and selectivity against cancer cell lines.
Structural Feature | Impact on Activity |
---|---|
Piperazine core | Essential for receptor binding |
Tert-butoxycarbonyl group | Enhances solubility and stability |
Pyridine attachment | Contributes to target specificity |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily researched for its antitumor properties . Studies have indicated that derivatives of piperazine and pyridine, like ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate, can inhibit various cancer cell lines. For example, compounds with similar structures have shown promising results against human carcinoma cell lines such as A-431 and A-549, indicating a potential for development as antitumor agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection strategies in the formation of piperazine derivatives. The Boc group is crucial for protecting amine functionalities during the synthetic process, allowing for selective reactions to occur without unwanted side reactions. The synthetic routes often include:
- Formation of piperazine derivatives through cyclization reactions.
- Carbamoylation of pyridine derivatives to enhance biological activity.
These synthetic strategies are essential for creating analogs with improved efficacy and selectivity against specific biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital in optimizing the pharmacological profile of this compound. Modifications to the piperazine ring or the pyridine moiety can significantly affect biological activity. Key factors include:
- Substituent effects : Different groups on the pyridine or piperazine can modulate receptor binding affinities.
- Chirality : The (3R) configuration may influence the interaction with biological targets, impacting efficacy and safety profiles.
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical settings:
These case studies highlight the importance of continued research into the therapeutic potential of this compound and its analogs.
Eigenschaften
IUPAC Name |
ethyl 4-[5-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]carbamoyl]pyridin-2-yl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c1-5-31-20(29)26-12-10-25(11-13-26)18-7-6-16(14-23-18)19(28)24-17-8-9-27(15-17)21(30)32-22(2,3)4/h6-7,14,17H,5,8-13,15H2,1-4H3,(H,24,28)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVZNRKXMFMKNF-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)NC3CCN(C3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)N[C@@H]3CCN(C3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102221 | |
Record name | 1-Piperazinecarboxylic acid, 4-[5-[[[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]amino]carbonyl]-2-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227197-41-1 | |
Record name | 1-Piperazinecarboxylic acid, 4-[5-[[[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]amino]carbonyl]-2-pyridinyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227197-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[5-[[[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]amino]carbonyl]-2-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.